molecular formula C23H23N3OS B11302185 5-amino-1-(3,3-diphenylpropyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-1-(3,3-diphenylpropyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B11302185
M. Wt: 389.5 g/mol
InChI Key: VPQAWNMJYDZBEY-UHFFFAOYSA-N
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Description

5-amino-1-(3,3-diphenylpropyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is a synthetic organic compound. It is characterized by its complex structure, which includes a pyrrolone core, a thiazole ring, and a diphenylpropyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3,3-diphenylpropyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolone core, followed by the introduction of the thiazole ring and the diphenylpropyl group. Common reagents used in these reactions include amines, thioamides, and various catalysts. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful monitoring of reaction conditions. Industrial methods may also include purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(3,3-diphenylpropyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-amino-1-(3,3-diphenylpropyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolone derivatives, thiazole-containing molecules, and diphenylpropyl-substituted compounds. Examples include:

  • 5-amino-1-(3,3-diphenylpropyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one analogs with different substituents.
  • Thiazole derivatives with varying functional groups.
  • Diphenylpropyl-substituted compounds with different core structures.

Uniqueness

What sets this compound apart is its unique combination of structural features. The presence of the pyrrolone core, thiazole ring, and diphenylpropyl group in a single molecule provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H23N3OS

Molecular Weight

389.5 g/mol

IUPAC Name

1-(3,3-diphenylpropyl)-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol

InChI

InChI=1S/C23H23N3OS/c1-16-15-28-23(25-16)21-20(27)14-26(22(21)24)13-12-19(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,15,19,24,27H,12-14H2,1H3

InChI Key

VPQAWNMJYDZBEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C2=C(CN(C2=N)CCC(C3=CC=CC=C3)C4=CC=CC=C4)O

Origin of Product

United States

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